molecular formula C25H22Cl2N2O4S2 B11633394 1,4-Bis[(4-chloro-1-naphthyl)sulfonyl]-1,4-diazepane

1,4-Bis[(4-chloro-1-naphthyl)sulfonyl]-1,4-diazepane

Cat. No.: B11633394
M. Wt: 549.5 g/mol
InChI Key: QQYSMVNHICQYKU-UHFFFAOYSA-N
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Description

1,4-Bis[(4-chloro-1-naphthyl)sulfonyl]-1,4-diazepane is a complex organic compound featuring a diazepane ring substituted with two 4-chloro-1-naphthylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis[(4-chloro-1-naphthyl)sulfonyl]-1,4-diazepane typically involves the reaction of 1,4-diazepane with 4-chloro-1-naphthylsulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated control systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[(4-chloro-1-naphthyl)sulfonyl]-1,4-diazepane can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted by nucleophiles.

    Oxidation Reactions: The naphthyl rings can undergo oxidation under strong oxidizing conditions.

    Reduction Reactions: The sulfonyl groups can be reduced to sulfides under reducing conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products with nucleophiles replacing the chloro groups.

    Oxidation: Oxidized naphthyl derivatives.

    Reduction: Reduced sulfonyl derivatives.

Scientific Research Applications

1,4-Bis[(4-chloro-1-naphthyl)sulfonyl]-1,4-diazepane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme inhibition due to its sulfonyl groups.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Bis[(4-chloro-1-naphthyl)sulfonyl]-1,4-diazepane involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The diazepane ring provides structural rigidity, which can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4,4′-Bis[(4-chlorophenyl)sulfonyl]-1,1′-biphenyl
  • Benzene, 1,1’-sulfonylbis[4-chloro-]

Uniqueness

1,4-Bis[(4-chloro-1-naphthyl)sulfonyl]-1,4-diazepane is unique due to its diazepane ring structure, which is not commonly found in similar compounds. This structural feature provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H22Cl2N2O4S2

Molecular Weight

549.5 g/mol

IUPAC Name

1,4-bis[(4-chloronaphthalen-1-yl)sulfonyl]-1,4-diazepane

InChI

InChI=1S/C25H22Cl2N2O4S2/c26-22-10-12-24(20-8-3-1-6-18(20)22)34(30,31)28-14-5-15-29(17-16-28)35(32,33)25-13-11-23(27)19-7-2-4-9-21(19)25/h1-4,6-13H,5,14-17H2

InChI Key

QQYSMVNHICQYKU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl)S(=O)(=O)C4=CC=C(C5=CC=CC=C54)Cl

Origin of Product

United States

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